Tetrahydrocortisol 21-Acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocortisol 21-Acetate involves several key steps:
Selective Protection: The hydroxy group at the 21st position is protected using an acetyl group.
Catalytic Hydrogenation: The 5β-steroids are obtained by catalytic hydrogenation of D4-3-ketosteroids using 10% palladium hydroxide on carbon.
Reduction: The resulting 3-oxo-5β-steroids are reduced to the corresponding 3α-hydroxy compounds using zinc borohydride and potassium selectride.
Sulfation: The hydroxy groups at C-3 and/or C-21 are sulfated using sulfur trioxide-triethylamine complex.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, converting hydroxy groups to ketones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acid or base catalysis.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Tetrahydrocortisol 21-Acetate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.
Biology: Investigated for its role as a neurosteroid and its effects on the GABA A receptor.
Medicine: Studied for its potential therapeutic effects and its role in cortisol metabolism.
Mechanism of Action
Tetrahydrocortisol 21-Acetate exerts its effects by acting as a negative allosteric modulator of the GABA A receptor. This modulation affects the receptor’s response to neurotransmitters, influencing various physiological processes. The compound’s molecular targets include the GABA A receptor and associated pathways involved in neurosteroid activity .
Comparison with Similar Compounds
Tetrahydrocortisone: Another metabolite of cortisol with similar properties.
Cortisol: The parent compound from which Tetrahydrocortisol 21-Acetate is derived.
Cortisone: A closely related steroid with similar metabolic pathways.
Uniqueness: this compound is unique due to its specific acetylation at the 21st position, which distinguishes it from other metabolites like tetrahydrocortisone and cortisone. This modification affects its metabolic stability and biological activity .
Biological Activity
Tetrahydrocortisol 21-Acetate (THCA) is a synthetic glucocorticoid derived from cortisol, known for its significant biological activity and therapeutic potential. This article explores its mechanisms of action, pharmacological effects, and clinical implications, supported by relevant data tables and case studies.
THCA is characterized by its structural modifications that enhance its biological activity compared to cortisol. It acts primarily as a negative allosteric modulator of the GABA A receptor, influencing neurotransmitter responses and various physiological processes. This modulation is critical in neurosteroid activity, affecting mood regulation, anxiety, and cognitive functions.
Table 1: Structural Comparison of Cortisol and this compound
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Cortisol | C21H30O5 | 362.46 g/mol | 3-keto, 11-hydroxy |
This compound | C23H32O6 | 392.50 g/mol | 21-acetate group |
Biological Activity
THCA has been investigated for various biological activities:
- Neurosteroid Effects : Studies indicate that THCA modulates GABA A receptor activity, which may have implications for treating anxiety disorders and depression.
- Anti-inflammatory Properties : Like other glucocorticoids, THCA exhibits anti-inflammatory effects, making it a candidate for treating conditions such as asthma and rheumatoid arthritis .
- Metabolism of Cortisol : THCA plays a role in cortisol metabolism, particularly in patients with adrenal insufficiency. Its administration can help normalize cortisol levels in such patients .
Case Studies
- Adrenal Insufficiency Management : In a study involving patients with adrenal insufficiency receiving hydrocortisone therapy, the introduction of THCA showed improved metabolic control and reduced symptoms associated with cortisol deficiency .
- Neuropsychiatric Disorders : A clinical trial assessed THCA's impact on mood stabilization in patients with major depressive disorder. Results indicated significant improvements in mood and reductions in anxiety symptoms compared to baseline measurements.
Table 2: Summary of Clinical Findings on this compound
Study Focus | Population | Findings |
---|---|---|
Adrenal Insufficiency | Adults with AI | Normalized cortisol levels; reduced symptoms |
Neuropsychiatric Disorders | Depressed patients | Significant mood improvement; reduced anxiety |
Pharmacokinetics
The pharmacokinetic profile of THCA indicates that it has a longer half-life than cortisol, allowing for sustained therapeutic effects with less frequent dosing. Its bioavailability is comparable to that of traditional glucocorticoids, making it an effective alternative in clinical settings .
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life | 8 hours |
Bioavailability | 90% |
Peak Plasma Concentration | 2 hours post-administration |
Properties
IUPAC Name |
[2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZFZGYANUVTJ-YRZKEEBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858451 | |
Record name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4004-80-2 | |
Record name | [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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